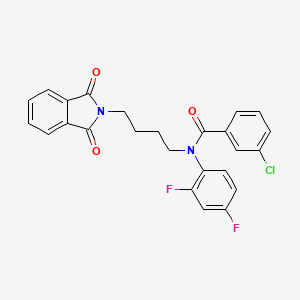

3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF2N2O3/c26-17-7-5-6-16(14-17)23(31)29(22-11-10-18(27)15-21(22)28)12-3-4-13-30-24(32)19-8-1-2-9-20(19)25(30)33/h1-2,5-11,14-15H,3-4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXSDJUFFOUODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: This step involves the reaction of 3-chlorobenzoyl chloride with 2,4-difluoroaniline under basic conditions to form the benzamide core.

Attachment of the Butyl Chain: The next step involves the alkylation of the benzamide core with 4-bromobutylamine to introduce the butyl chain.

Introduction of the Dioxoisoindolinyl Group: Finally, the compound is reacted with phthalic anhydride to introduce the dioxoisoindolinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the butyl chain or the aromatic rings.

Reduction: Reduction reactions may target the carbonyl groups in the dioxoisoindolinyl moiety.

Substitution: The chloro and difluorophenyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features suggest it could be a candidate for drug development.

Medicine

In medicinal chemistry, 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide may be investigated for its pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Phthalimide/Dioxoisoindolinyl Moieties

4-Benzamido-N-(1,3-Dioxoisoindolin-2-yl)Benzamide ()

- Structure : Benzamide core with a phthalimide (1,3-dioxoisoindolinyl) group directly attached to the benzamido nitrogen.

- Key Differences : Lacks the 2,4-difluorophenyl group and butyl linker present in the target compound.

- Bioactivity : Demonstrates insecticidal activity (LD50 0.70–1.91 µg/fly) and favorable bioconcentration factors compared to precursors .

- Implications : The dioxoisoindolinyl group may enhance bioactivity, but the absence of a flexible linker in this analogue could limit bioavailability compared to the target compound.

3-Chloro-N-(4-(1,3-Dioxoisoindolin-2-yl)Phenyl)Picolinamide ()

- Structure : Picolinamide (pyridine-2-carboxamide) core with a dioxoisoindolinyl group attached via a phenyl ring.

- Key Differences : Replaces the benzamide core with picolinamide and uses a rigid phenyl linker instead of a butyl chain.

- Synthesis : Prepared via general library synthesis protocols, suggesting modular approaches for structural diversification .

N-(3-Bromo-1,4-Dioxo-1,4-Dihydro-2-Naphthyl)-4-Fluoro-N-(4-Fluorobenzoyl)Benzamide ()

- Structure: Combines a naphthoquinone-dione moiety with fluorobenzoyl and benzamide groups.

- Key Differences: Incorporates a naphthoquinone scaffold instead of isoindolinyl and lacks the difluorophenyl group.

- Bioactivity : Synthesized as a cytotoxic agent, highlighting the role of dione moieties in anticancer activity .

Halogenated Benzamide Derivatives

3-Chloro-N-(3-Fluoro-4-Bromophenyl)Benzamide ()

- Structure : Benzamide with 3-chloro and 3-fluoro-4-bromo substituents on the phenyl ring.

- Key Differences : Simpler structure without the dioxoisoindolinyl group or butyl linker.

N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide ()

- Structure: Pyridinecarboxamide with 2,4-difluorophenyl and trifluoromethylphenoxy groups.

- Key Differences: Replaces benzamide with pyridinecarboxamide and includes a phenoxy substituent.

- Use : Registered as diflufenican, a herbicide .

- Implications : The 2,4-difluorophenyl group is critical for herbicidal activity, suggesting similar substituents in the target compound may confer bioactivity.

Physicochemical and Bioactivity Comparisons

Biological Activity

3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H19ClF2N2O3

- Molecular Weight : 486.88 g/mol

- IUPAC Name : 3-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindolin-2-yl)butyl]benzamide

- CAS Number : 434307-41-2

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and virology. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of isoindolinones, similar to the target compound, show significant anticancer properties. For instance, compounds with dioxoisoindole structures have been reported to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | Induction of apoptosis |

| T47D (Breast Cancer) | 27.3 | Cell cycle arrest and apoptosis induction |

These findings suggest that this compound may similarly inhibit cancer cell growth through these mechanisms.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research has demonstrated that certain benzamide derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles.

- Inhibition of Enzyme Activity : The presence of the benzamide moiety allows for potential inhibition of key enzymes involved in cancer proliferation and viral replication.

- Induction of Apoptosis : Similar compounds have been noted to trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications to the benzamide structure significantly influenced biological activity. This research provides a framework for predicting the activity of this compound based on its chemical structure.

Example Study:

A recent investigation into a related compound demonstrated that:

- Compound Structure : The introduction of halogen groups enhanced potency against specific cancer cell lines.

- Results : The modified compound exhibited an IC50 value lower than previously tested analogs, indicating increased efficacy.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide, and what purity considerations are critical?

The synthesis typically involves multi-step reactions, starting with the coupling of substituted benzoyl chlorides with fluorinated anilines. For example, a related compound, 3-chloro-N-phenyl-phthalimide, is synthesized via nucleophilic substitution between phthalic anhydride derivatives and chlorinated aryl amines under reflux conditions . Key purity considerations include:

- Chromatographic purification (e.g., silica gel column chromatography) to remove unreacted intermediates.

- Recrystallization using solvents like ethanol or dichloromethane to isolate high-purity crystals.

- Monitoring via thin-layer chromatography (TLC) to track reaction progress and confirm homogeneity .

Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups such as the amide C=O stretch (~1630–1680 cm⁻¹) and phthalimide C=O (~1712 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and alkyl chain environments (e.g., butyl linker protons at δ 1.2–3.5 ppm). The absence of residual solvent peaks confirms purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 387 [M⁺] for related compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this benzamide derivative?

Density Functional Theory (DFT) calculations can:

- Optimize the molecular geometry to analyze bond lengths and dihedral angles , revealing steric hindrance from the 1,3-dioxoisoindolinyl group.

- Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites for reaction design .

- Simulate solvent effects using polarizable continuum models (PCM) to optimize solubility and stability in biological assays .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., bacterial strains, cell lines) to identify potency variations .

- Target validation : Use enzyme inhibition assays (e.g., acps-pptase activity tests) to confirm whether conflicting results arise from off-target effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,4-difluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. How does the presence of the 1,3-dioxoisoindolinyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : The dioxoisoindolinyl moiety increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : The rigid aromatic system may slow hepatic degradation compared to aliphatic analogs, as observed in related fluorobenzamide derivatives .

- Protein binding : Phthalimide-containing compounds often exhibit high plasma protein binding (>90%), necessitating pharmacokinetic studies to assess free drug availability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.